2-{[(4-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one features a rigid pyrido[1,2-a][1,3,5]triazin-4-one core, which is planar and resistant to tautomerization due to its conjugated system . At position 2, it bears a 4-fluorobenzylsulfanyl group (electron-withdrawing fluorine substituent), while position 7 is substituted with a methyl group.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-10-2-7-13-17-14(18-15(20)19(13)8-10)21-9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLCWMBLUDEDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=CC=C(C=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of pyrimidinylguanidines with corresponding aldehydes to form the pyrido[1,2-a][1,3,5]triazin-4-one scaffold . Industrial production methods may involve optimized reaction conditions, such as the use of microwave-assisted synthesis or solid-phase synthesis, to enhance yield and purity .
Chemical Reactions Analysis
2-{[(4-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{[(4-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study : A study demonstrated that derivatives of pyrido-triazinones showed selective cytotoxicity against human breast cancer cells while sparing normal cells. The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes.
Case Study : In vitro tests revealed that this class of compounds displayed activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models.
Case Study : A study using animal models of inflammation showed that the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The specific pathways involved depend on the biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The pyrido[1,2-a][1,3,5]triazin-4-one core is common among analogs, but substituents at positions 2 and 7 significantly influence properties. Key examples include:
Table 1: Structural and Molecular Comparison
Physicochemical Properties
Biological Activity
The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic organic compound that has attracted attention due to its potential biological activities. It features a complex structure comprising a pyrido[1,2-a][1,3,5]triazin core and a sulfanyl group attached to a fluorophenyl moiety. This unique configuration may contribute to its pharmacological properties, particularly in the context of cancer research and anti-inflammatory applications.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cells. Inhibition of PARP can lead to increased apoptosis in cancer cells, particularly under conditions of DNA damage .
- Anti-inflammatory Effects : The compound may also modulate inflammatory pathways by inhibiting the NF-kB pathway, which is known to play a significant role in inflammation and cancer progression .
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents. In vitro assays demonstrated that it induced apoptosis through mechanisms involving PARP cleavage and increased levels of phosphorylated H2AX, a marker of DNA damage .
- Other Cancer Cell Lines : Preliminary screening against other human cancer cell lines has suggested moderate to high efficacy, warranting further exploration into its therapeutic potential.
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | IC50 (μM) | Mechanism of Action | Target |
|---|---|---|---|
| This compound | 18 | PARP Inhibition | MCF-7 Cells |
| Olaparib | 57.3 | PARP Inhibition | MCF-7 Cells |
| Compound 5e | 18 | PARP Inhibition | MCF-7 Cells |
Study on Anti-Cancer Efficacy
A study published in Molecules detailed the synthesis and biological evaluation of various derivatives based on pyrido structures. Among these derivatives, the compound demonstrated promising results in reducing cell viability in MCF-7 breast cancer cells. The study concluded that specific structural modifications could enhance the anticancer activity of pyrido derivatives .
Mechanistic Insights
In another research effort focusing on the mechanism of action, it was found that treatment with the compound led to increased activation of caspases involved in apoptosis (Caspase 3/7). This suggests that the compound not only inhibits DNA repair pathways but also promotes programmed cell death in malignancies .
Q & A
Basic: What are the recommended synthetic routes for preparing 2-{[(4-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one?
Answer:
The synthesis typically involves multi-step organic reactions:
Core formation : Construct the pyrido[1,2-a][1,3,5]triazin-4-one scaffold via cyclization of aminopyridine derivatives with triazine precursors under acidic conditions .
Sulfanyl group introduction : React the intermediate with 4-fluorobenzyl mercaptan (or its disulfide) in a nucleophilic substitution or thiol-exchange reaction. Solvents like DMF or THF, and catalysts such as K₂CO₃, are often used .
Methylation : Introduce the 7-methyl group via alkylation with methyl iodide or reductive methylation using formaldehyde .
Key considerations :
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the final product.
- Monitor reaction progress using TLC or HPLC to ensure minimal byproduct formation .
Basic: What analytical methods are critical for characterizing this compound’s structure and purity?
Answer:
A combination of techniques is required:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-fluorobenzyl sulfanyl group at C2, methyl at C7) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., C₁₆H₁₃FN₄OS, theoretical [M+H]⁺: 337.0815) .
- X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects (if single crystals are obtainable) .
- HPLC-DAD : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced: How can researchers resolve contradictory bioactivity data across in vitro and in vivo studies?
Answer:
Contradictions often arise from:
- Metabolic instability : Test metabolic degradation using liver microsomes (human/rodent) to identify labile groups (e.g., sulfanyl or triazinone moieties) .
- Solubility limitations : Use DLS (Dynamic Light Scattering) to measure aqueous solubility; modify with co-solvents (e.g., PEG-400) or salt formation .
- Off-target effects : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
Example workflow :
| Step | Method | Goal |
|---|---|---|
| 1 | Microsomal assay | Identify metabolic hotspots |
| 2 | SAR optimization | Replace unstable groups (e.g., fluorobenzyl with trifluoromethyl) |
| 3 | PK/PD modeling | Correlate in vitro IC₅₀ with in vivo efficacy |
Advanced: What computational strategies are effective for predicting binding modes with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases or GPCRs (common targets for triazinones). Focus on hydrogen bonding with the triazinone core and hydrophobic interactions with the 4-fluorobenzyl group .
- MD simulations : Run 100 ns trajectories (GROMACS/AMBER) to assess binding stability and conformational flexibility .
- Free energy calculations : Apply MM-PBSA to estimate ΔG binding and prioritize analogues .
Validation : Cross-check predictions with experimental SPR (Surface Plasmon Resonance) data .
Advanced: How to design a study investigating environmental fate and ecotoxicological impacts?
Answer:
Follow the INCHEMBIOL framework :
Physicochemical profiling :
- Measure logP (octanol-water partition coefficient) to assess bioaccumulation potential.
- Test photodegradation under UV light (λ = 254 nm) to estimate environmental persistence.
Ecotoxicity assays :
- Algae (Raphidocelis subcapitata) : 72-h EC₅₀ for growth inhibition.
- Daphnia magna : 48-h immobilization assay.
Data integration : Use EPI Suite or ECOSAR to predict chronic toxicity thresholds .
Advanced: What strategies optimize selectivity in kinase inhibition studies?
Answer:
- ATP-binding site analysis : Compare compound interactions with conserved vs. non-conserved kinase residues (e.g., hinge region) .
- Selectivity screening : Test against a panel of 100+ kinases (e.g., DiscoverX KINOMEscan) .
- Covalent modification : Introduce electrophilic groups (e.g., acrylamides) targeting cysteine residues in specific kinases .
Basic: How to validate the compound’s stability under storage conditions?
Answer:
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24 h.
- Oxidative stress : Treat with 3% H₂O₂ at 25°C for 6 h.
- Photostability : Use ICH Q1B guidelines (UV/visible light exposure) .
- Stability-indicating HPLC : Monitor degradation products using a C18 column and gradient elution .
Advanced: How to address low bioavailability in preclinical models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
